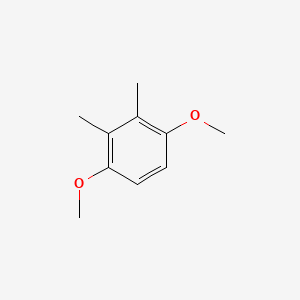

1,4-二甲氧基-2,3-二甲基苯

描述

1,4-Dimethoxy-2,3-dimethylbenzene is an organic compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 1,4-Dimethoxy-2,3-dimethylbenzene involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid. The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .

Molecular Structure Analysis

The molecular structure of 1,4-Dimethoxy-2,3-dimethylbenzene is characterized by its molecular formula C10H14O2 . The average mass is 166.217 Da and the monoisotopic mass is 166.099380 Da .

Chemical Reactions Analysis

1,4-Dimethoxy-2,3-dimethylbenzene is an ether. Ethers may react violently with strong oxidizing agents. In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .

Physical And Chemical Properties Analysis

1,4-Dimethoxy-2,3-dimethylbenzene is a solid or liquid at room temperature . It has a molecular weight of 166.22 .

科学研究应用

1. 溴化和衍生物形成

1,4-二甲氧基-2,3-二甲基苯因其在溴化过程中的反应性而受到研究。例如,它会发生区域选择性溴化,生成各种溴化产物。其中一种产物是 1-溴-4-溴甲基-2,5-二甲氧基-3-甲基苯,其晶体结构已确定。此外,2,3-双(溴甲基)-1,4-二甲氧基苯是这种溴化的衍生物,可用于合成含硫醌衍生物 (Aitken 等人,2016).

2. 晶体结构分析

1,4-二甲氧基-2,3-二甲基苯的溴化衍生物的晶体结构已得到探索。例如,在自由基条件下获得的 1-溴-3,4-双(溴甲基)-2,5-二甲氧基苯的键长和键角在正常范围内。这项研究强调了弱分子间氢键在稳定晶体堆积中的重要性 (Hammershøj 等人,2005).

3. 亲核取代反应中的反应性

该化合物在酸性条件下的反应性已被探索,表明它可以经历转位反应以产生其他衍生物,如 2-甲氧基-1,4-二甲基苯。使用各种酸和亲核试剂可以导致化合物结构上的不同取代产物 (Alonso 等人,1990).

4. 动力学研究

涉及二甲基苯衍生物(包括 1,4-二甲氧基-2,3-二甲基苯)的动力学研究有助于了解它们在各种条件下的反应性和稳定性。这些研究在燃烧科学中至关重要,因为它们提供了对这些化合物在不同温度和压力下的行为的见解 (Gaïl 等人,2008).

5. 分子分解研究

对 1,4-二甲氧基苯衍生物(包括 1,4-二甲氧基-2,3-二甲基苯)的自由基阳离子的分解的研究有助于了解反应途径,具体取决于自由基阳离子核上的取代基 (Nishinaga 等人,1974).

6. 环境降解研究

研究特定细菌菌株(如棒状杆菌)对二甲基苯衍生物的降解,可以深入了解这些化合物的环境分解。这对于了解它们的环境影响和潜在的生物修复策略至关重要 (Schraa 等人,2004).

作用机制

Target of Action

1,4-Dimethoxy-2,3-dimethylbenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are likely to be the electrophiles that can interact with the pi electrons of the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can participate in various biochemical reactions, especially those involving electrophilic substitution .

Pharmacokinetics

Its lipophilicity (ilogp: 255) suggests that it may have good absorption and distribution characteristics . Its water solubility (Log S: -2.74) indicates that it may have moderate bioavailability .

Result of Action

It’s known that benzene and its derivatives can have various biological effects, depending on their specific structures and the nature of their substitutions .

Action Environment

The action of 1,4-Dimethoxy-2,3-dimethylbenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect its reactivity . Additionally, factors such as pH and temperature can influence its stability and reactivity .

安全和危害

属性

IUPAC Name |

1,4-dimethoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFDNTMCFUSSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192290 | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39021-83-5 | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039021835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHOXY-2,3-DIMETHYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

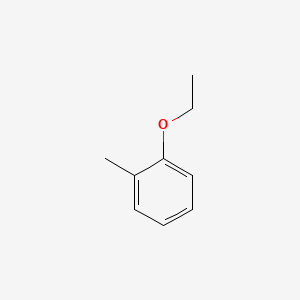

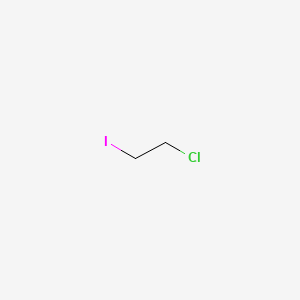

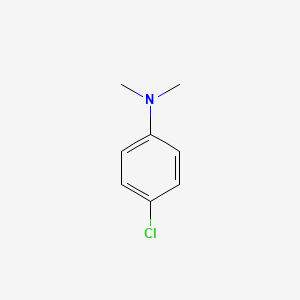

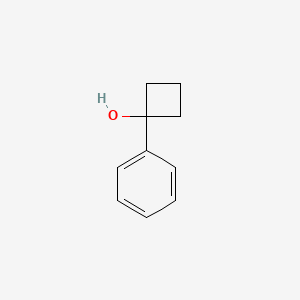

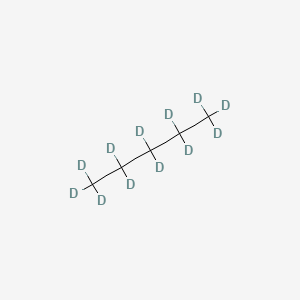

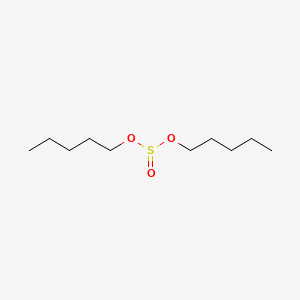

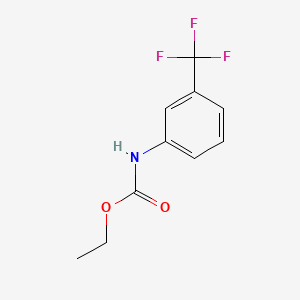

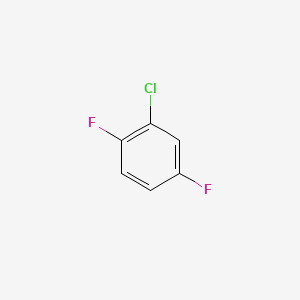

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) in studying the reactivity of 1,4-dimethoxy-2,3-dimethylbenzene?

A: 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) plays a crucial role in studying the reactivity of 1,4-dimethoxy-2,3-dimethylbenzene by stabilizing its radical cation. [, ] This stabilization allows researchers to investigate the kinetics and mechanisms of reactions involving the radical cation, such as halogenation. HFP achieves this by significantly attenuating nucleophilic reactivity and increasing the cathodic peak potentials of halogenating species. [, ] This unique property of HFP makes it possible to observe reaction intermediates and pathways that are typically transient in other solvents.

Q2: How does 1,4-dimethoxy-2,3-dimethylbenzene react with halogenating agents in HFP?

A: In HFP, 1,4-dimethoxy-2,3-dimethylbenzene readily forms a persistent radical cation when exposed to halogenating agents like iodine chloride or bromine. [, ] This radical cation can then undergo two primary reaction pathways:

Q3: Can 1,4-dimethoxy-2,3-dimethylbenzene be selectively brominated?

A: Yes, research has demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene. [, ] While the specific conditions and products are not detailed in the provided abstracts, this selective bromination highlights the ability to control the reactivity of 1,4-dimethoxy-2,3-dimethylbenzene and potentially access specific isomers for further synthetic transformations.

Q4: Are there any structural characterizations available for brominated derivatives of 1,4-dimethoxy-2,3-dimethylbenzene?

A: Yes, the crystal structure of 1-bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene, a brominated derivative of 1,4-dimethoxy-2,3-dimethylbenzene, has been reported. [] The study analyzed bond lengths and angles, confirming they are within standard ranges. Additionally, the crystal packing analysis revealed the presence of weak intermolecular C—H⋯O and C—H⋯Br hydrogen bonds contributing to the compound's stability within the crystal lattice. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。